N-[(6-Chloro-3-pyridinyl)methyl]-N'-(2,2-diethoxyethyl)-N''-nitro-guanidine
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Overview
Description
N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-nitro-guanidine is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated pyridine ring, a diethoxyethyl group, and a nitro-guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-nitro-guanidine typically involves multiple steps, starting with the chlorination of pyridine to introduce the chloro group at the 6-position This is followed by the alkylation of the chlorinated pyridine with a diethoxyethyl halide to form the intermediate compound
Industrial Production Methods
In industrial settings, the production of N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-nitro-guanidine is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-nitro-guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-nitro-guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-nitro-guanidine involves its interaction with specific molecular targets and pathways. The nitro-guanidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The chlorinated pyridine ring may also play a role in binding to specific sites on target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-nitro-guanidine can be compared with other similar compounds such as:
N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-dimethoxyethyl)-N’'-nitro-guanidine: Similar structure but with dimethoxyethyl group instead of diethoxyethyl.
N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-amino-guanidine: Similar structure but with an amino group instead of a nitro group.
The uniqueness of N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-nitro-guanidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
330559-99-4 |
---|---|
Molecular Formula |
C₁₃H₂₀ClN₅O₄ |
Molecular Weight |
345.78 |
Origin of Product |
United States |
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